molecular formula C16H20N2O5S B11092597 1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxybenzyl)dihydropyrimidine-4,6(1H,5H)-dione

1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxybenzyl)dihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11092597
M. Wt: 352.4 g/mol
InChI Key: XADYNGPCKXXAOG-UHFFFAOYSA-N
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Description

1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxybenzyl)dihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of dihydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxybenzyl)dihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3,4,5-trimethoxybenzaldehyde, urea, and thiourea.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate compounds.

    Cyclization: The intermediate compounds are then subjected to cyclization under controlled temperature and pH conditions to form the dihydropyrimidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxybenzyl)dihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acetic acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxybenzyl)dihydropyrimidine-4,6(1H,5H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxybenzyl)dihydropyrimidine-4,6(1H,5H)-dione involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-2-thioxo-5-benzyl-dihydropyrimidine-4,6(1H,5H)-dione
  • 1,3-dimethyl-2-thioxo-5-(4-methoxybenzyl)dihydropyrimidine-4,6(1H,5H)-dione

Uniqueness

1,3-dimethyl-2-thioxo-5-(3,4,5-trimethoxybenzyl)dihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of the 3,4,5-trimethoxybenzyl group, which may impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C16H20N2O5S

Molecular Weight

352.4 g/mol

IUPAC Name

1,3-dimethyl-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H20N2O5S/c1-17-14(19)10(15(20)18(2)16(17)24)6-9-7-11(21-3)13(23-5)12(8-9)22-4/h7-8,10H,6H2,1-5H3

InChI Key

XADYNGPCKXXAOG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=S)C)CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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